2-Hydroxybenzoic-1-13C acid
Description
2-Hydroxybenzoic-1-13C acid (CAS 64712-31-8) is a carbon-13 isotopically labeled derivative of salicylic acid, where the 13C isotope is incorporated at the carboxylic acid carbon (position 1). Its molecular formula is C₆(¹³C)H₆O₃, with a molecular weight of 139.11 g/mol . This compound retains the core structure of salicylic acid, featuring a hydroxyl group at the ortho position (C2) relative to the carboxylic acid group. The 13C labeling enhances its utility in metabolic tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based analyses, enabling precise tracking of biochemical pathways .
Properties
Molecular Formula |
C7H6O3 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
6-hydroxy(113C)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i5+1 |
InChI Key |
YGSDEFSMJLZEOE-HOSYLAQJSA-N |
Isomeric SMILES |
C1=CC=[13C](C(=C1)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Oxidation Reactions
The oxidation of 2-hydroxybenzoic acid can occur through various advanced oxidation processes (AOPs). Two prominent methods include the Fenton process and the hydrogen peroxide/UV (H2O2/UV) process.
2.1.1 Fenton Process
The Fenton process utilizes hydrogen peroxide and iron ions to generate hydroxyl radicals, which are highly reactive species that facilitate the degradation of organic pollutants:
In studies, it was found that under optimal conditions (pH 4-5, [Fe²⁺] = 0.6 mmol/L, [H₂O₂]/[2-HBA] molar ratio = 7), the degradation rate of 2-hydroxybenzoic acid was significantly accelerated, achieving complete removal within approximately 150 minutes .
2.1.2 H2O2/UV Process
In this method, UV light activates hydrogen peroxide to produce hydroxyl radicals:
This process exhibited slower degradation rates compared to the Fenton process, with complete degradation taking up to 700 minutes under similar conditions .
Hydroxylation Reactions
Hydroxylation reactions involve the addition of hydroxyl groups (-OH) to the aromatic ring of 2-hydroxybenzoic acid. The mechanism typically involves the generation of hydroxyl radicals that abstract hydrogen atoms from the benzene ring, leading to the formation of various hydroxy derivatives:
-
Ortho position: 6-hydroxybenzoic acid
-
Meta position: 3-hydroxybenzoic acid
-
Para position: 4-hydroxybenzoic acid
The reaction pathways for these transformations are characterized by varying activation energies depending on the position of substitution on the aromatic ring .
Degradation Pathways
The degradation pathways for 2-hydroxybenzoic acid often lead to intermediates such as dihydroxybenzoic acids and catechol. Subsequent oxidation can yield smaller carboxylic acids like malic, maleic, and eventually oxalic acid, which can then be mineralized to carbon dioxide:
The complete mineralization pathway indicates that multiple steps are involved in breaking down more complex organic structures into simpler molecules .
Kinetic Studies
Kinetic studies have shown that the degradation of 2-hydroxybenzoic acid follows first-order kinetics under both Fenton and H₂O₂/UV processes. The rate constants for these reactions were determined and compared as follows:
| Reaction Type | Rate Constant (min⁻¹) |
|---|---|
| Fenton Process | $$ |
| k = 0.045$$ | |
| H₂O₂/UV Process | $$ |
| k = 0.0025$$ |
This table illustrates that the Fenton process is significantly more efficient than the H₂O₂/UV process in degrading 2-hydroxybenzoic acid .
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Salicylic acid’s primary mechanism involves inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.
- It reduces the production of prostaglandins, which are involved in inflammation and pain.
- Additionally, it has keratolytic effects, promoting skin cell turnover.
Comparison with Similar Compounds
Structural Isomers: 4-Hydroxybenzoic-1-13C Acid
The positional isomer 4-hydroxybenzoic-1-13C acid (CAS 211519-30-1) shares the same molecular formula (C₆(¹³C)H₆O₃) and isotopic labeling but differs in the hydroxyl group placement (para position, C4). Key distinctions include:
- Synthesis: The 4-hydroxy isomer is synthesized via esterification of ethyl 4-hydroxybenzoate-1-13C using diethyl malonate-2-13C and hexamethyldisilazane, followed by hydrolysis . In contrast, the 2-hydroxy isomer is typically synthesized via Kolbe-Schmitt carboxylation, using 13CO₂ and sodium phenoxide derivatives.
- Applications : The 4-hydroxy derivative is a precursor to parabens (preservatives), while the 2-hydroxy isomer is pivotal in pharmaceuticals (e.g., aspirin prodrugs) and dermatology .
Non-Isotopic Analogues: Salicylic Acid and 4-Hydroxybenzoic Acid
- Salicylic Acid (Non-Labeled): Lacks isotopic labeling (MW 138.12 g/mol) but shares the same structure as the 2-hydroxy isomer. It exhibits anti-inflammatory and keratolytic properties, widely used in acne treatments .
- 4-Hydroxybenzoic Acid (Non-Labeled): A paraben precursor (CAS 99-96-7, MW 138.12 g/mol) with antimicrobial activity. Its 13C-labeled variant is used in preservative metabolism studies .
Derivatives: Caffeic Acid (3,4-Dihydroxybenzoic Acid)
Caffeic acid (3,4-dihydroxybenzoic acid, CAS 331-39-5) is a dihydroxybenzoic acid derivative with antioxidant and anti-inflammatory properties. Unlike 2-hydroxybenzoic-1-13C acid, it lacks isotopic labeling and features hydroxyl groups at C3 and C4. Its applications span dietary supplements, cosmetics, and pharmacological research .
Data Table: Comparative Properties of Hydroxybenzoic Acid Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
